molecular formula C11H16O5 B2791493 5-Methoxycarbonyl-3-oxabicyclo[3.3.1]nonane-1-carboxylic acid CAS No. 2567496-27-7

5-Methoxycarbonyl-3-oxabicyclo[3.3.1]nonane-1-carboxylic acid

Cat. No.: B2791493
CAS No.: 2567496-27-7
M. Wt: 228.244
InChI Key: MNCGCPLXIHMCMP-UHFFFAOYSA-N
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Description

5-Methoxycarbonyl-3-oxabicyclo[3.3.1]nonane-1-carboxylic acid is a bicyclic compound featuring a [3.3.1]nonane scaffold with a 3-oxa (oxygen-containing) bridge and a methoxycarbonyl group at the 5-position. Its molecular formula is C₁₂H₁₈O₄, with a molecular weight of 226.27 g/mol (calculated from ). This compound’s structural rigidity and oxygen bridge confer unique physicochemical properties, making it a candidate for drug design, particularly in targeting enzymes or receptors sensitive to bicyclic frameworks.

Properties

IUPAC Name

5-methoxycarbonyl-3-oxabicyclo[3.3.1]nonane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O5/c1-15-9(14)11-4-2-3-10(5-11,8(12)13)6-16-7-11/h2-7H2,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNCGCPLXIHMCMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C12CCCC(C1)(COC2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methoxycarbonyl-3-oxabicyclo[3.3.1]nonane-1-carboxylic acid typically involves the following steps:

    Formation of the Bicyclic Core: The bicyclic structure can be synthesized through a Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic system.

    Introduction of Functional Groups: The methoxycarbonyl group can be introduced via esterification, where methanol reacts with a carboxylic acid derivative in the presence of an acid catalyst.

    Oxidation and Reduction Steps: Depending on the starting materials, oxidation or reduction reactions may be necessary to achieve the desired functional groups.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include:

    Catalyst Selection: Using specific catalysts to enhance reaction rates and selectivity.

    Reaction Conditions: Optimizing temperature, pressure, and solvent conditions to improve efficiency.

    Purification Techniques: Employing methods such as crystallization, distillation, or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

5-Methoxycarbonyl-3-oxabicyclo[3.3.1]nonane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or other reduced forms.

    Substitution: Nucleophilic substitution reactions can replace specific groups within the molecule.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

    Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).

    Catalysts: Palladium on carbon (Pd/C) for hydrogenation reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: Can lead to the formation of ketones or carboxylic acids.

    Reduction: Can produce alcohols or alkanes.

    Substitution: Can yield a variety of substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-Methoxycarbonyl-3-oxabicyclo[3.3.1]nonane-1-carboxylic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a building block in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 5-Methoxycarbonyl-3-oxabicyclo[3.3.1]nonane-1-carboxylic acid exerts its effects involves interactions with molecular targets such as enzymes or receptors. The specific pathways depend on the context of its use, whether in a biological system or a chemical reaction. For instance, in enzymatic reactions, the compound may act as a substrate or inhibitor, influencing the activity of the enzyme.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 5-methoxycarbonyl-3-oxabicyclo[3.3.1]nonane-1-carboxylic acid with structurally or functionally related bicyclic compounds.

Compound Name Molecular Formula Molecular Weight Key Structural Features Biological Activity/Application Synthesis Method (Key Catalysts/Reagents) Evidence Source
5-Methoxycarbonyl-3-oxabicyclo[3.3.1]nonane-1-carboxylic acid C₁₂H₁₈O₄ 226.27 3-oxa bridge, 5-methoxycarbonyl substituent Not explicitly reported; potential enzyme inhibitor Likely via Pd-catalyzed coupling or acid-catalyzed cyclization [17]
5-Methylbicyclo[3.3.1]nonane-1-carboxylic acid C₁₁H₁₈O₂ 182.26 5-methyl substituent, no oxygen bridge Potent antimycobacterial (MIC = 0.06–1 μg/mL) Not detailed; commercial availability noted [3, 7, 15]
5-(Methoxycarbonyl)bicyclo[3.2.2]nonane-1-carboxylic acid C₁₂H₁₈O₄ 226.27 [3.2.2] scaffold, 5-methoxycarbonyl group Undisclosed; structural analog Not reported [17]
7-Oxa-2-azaspiro[3.5]nonane-1-carboxylic acid C₉H₁₃NO₃ 199.21 Spirocyclic, 7-oxa bridge, 2-aza group Enhanced solubility, reduced toxicity in drug analogs Multi-step synthesis with Boc protection [9]
CRS400359 (5-methyl derivative) C₁₁H₁₈O₂ 182.26 5-methyl substituent Antimycobacterial (MIC = 0.06–1 μg/mL) Derived from lead optimization [3]
2,8-Dioxabicyclo[3.3.1]nonane derivatives Variable Variable Dual oxygen bridges at 2,8 positions Enzyme inhibition (e.g., hyperoxaluria) Acid-catalyzed cyclization [6]

Key Comparisons:

Structural Rigidity vs. Spirocyclic derivatives (e.g., 7-oxa-2-azaspiro[3.5]nonane) exhibit greater conformational flexibility, improving pharmacokinetic properties like solubility .

Biological Activity: 5-Methylbicyclo[3.3.1]nonane-1-carboxylic acid (CRS400359) demonstrates potent antimycobacterial activity (MIC = 0.06 μg/mL), attributed to its lipophilic methyl group enhancing membrane penetration . 2,8-Dioxabicyclo[3.3.1]nonane derivatives show inhibitory effects on enzymes like glycolate oxidase, relevant in primary hyperoxaluria treatment .

Synthesis Complexity: Azabicyclo[3.3.1]nonane derivatives (e.g., 3-azabicyclo[3.3.1]nonane-1-carboxylic acid) require multi-step syntheses involving Boc protection and cyclization , whereas 3-oxabicyclo systems may leverage simpler Pd-catalyzed methods .

Substituent Effects :

  • The methoxycarbonyl group in the target compound could act as a hydrogen-bond acceptor, contrasting with the methyl group in CRS400359, which primarily enhances lipophilicity .

Research Findings and Trends

  • Enzyme Inhibition : The 3-oxa bridge’s electronegativity may mimic transition states in enzyme catalysis, as seen in 2,8-dioxabicyclo derivatives targeting glycolate oxidase .
  • Synthetic Innovation: Asymmetric synthesis of azabicyclo[3.3.1]nonane frameworks via metal-free relay catalysis () suggests scalable routes for structurally complex analogs.

Biological Activity

5-Methoxycarbonyl-3-oxabicyclo[3.3.1]nonane-1-carboxylic acid is a bicyclic compound notable for its unique structural features, including a methoxycarbonyl group and a carboxylic acid group. This compound has garnered interest in various fields, particularly in medicinal chemistry and synthetic biology, due to its potential biological activities and applications.

Chemical Structure and Properties

The compound is characterized by its bicyclic framework, which influences its reactivity and biological interactions. The molecular formula is C12H18O4C_{12}H_{18}O_4, with a molecular weight of approximately 226.27 g/mol. The presence of functional groups such as the methoxycarbonyl and carboxylic acid enhances its solubility and reactivity in biological systems.

Biological Activity Overview

Research indicates that 5-Methoxycarbonyl-3-oxabicyclo[3.3.1]nonane-1-carboxylic acid exhibits several biological activities, including:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, potentially inhibiting the growth of various bacterial strains.
  • Cytotoxicity : In vitro assays have shown that it can induce cytotoxic effects on certain cancer cell lines, indicating potential as an anticancer agent.
  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways, which could be leveraged for therapeutic applications.

The mechanism by which 5-Methoxycarbonyl-3-oxabicyclo[3.3.1]nonane-1-carboxylic acid exerts its biological effects involves interactions with molecular targets such as enzymes or receptors. It may function as a substrate or inhibitor in enzymatic reactions, thereby influencing metabolic processes.

Case Studies

  • Anticancer Activity : A study evaluated the cytotoxic effects of this compound on human tumor cell lines, demonstrating significant growth inhibition compared to control groups. The IC50 values indicated a dose-dependent response, suggesting that further exploration into its mechanism could reveal insights into its anticancer potential.
  • Antimicrobial Properties : Another investigation focused on the antimicrobial efficacy against common pathogens. The results showed that the compound exhibited notable activity against Gram-positive bacteria, highlighting its potential as a lead compound for developing new antibiotics.

Comparative Analysis

To contextualize the biological activity of 5-Methoxycarbonyl-3-oxabicyclo[3.3.1]nonane-1-carboxylic acid, a comparison with related compounds is essential:

Compound NameStructure TypeBiological Activity
5-Methoxycarbonyl-3-oxabicyclo[3.3.1]nonane-2-carboxylic acidBicyclic derivativeModerate cytotoxicity
5-Methoxycarbonylbicyclo[3.3.1]nonane-1-methanolBicyclic derivativeLow antimicrobial activity
5-Methoxycarbonylbicyclo[3.3.1]nonaneNon-functionalizedMinimal biological activity

Synthesis and Applications

The synthesis of 5-Methoxycarbonyl-3-oxabicyclo[3.3.1]nonane-1-carboxylic acid typically involves multi-step organic reactions, including Diels-Alder cycloaddition and subsequent functional group modifications (esterification and oxidation). Its applications extend to:

  • Pharmaceutical Development : As a precursor in synthesizing complex pharmaceutical compounds.
  • Material Science : Utilized in creating specialty chemicals with specific properties.

Q & A

Q. What are the established synthetic routes for 5-Methoxycarbonyl-3-oxabicyclo[3.3.1]nonane-1-carboxylic acid, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer: Synthesis typically involves multi-step organic reactions, including cyclization and functional group modifications. Key steps include:
  • Cyclization: Use of palladium catalysts (e.g., Pd(OAc)₂) in anhydrous solvents like dioxane under inert atmospheres (e.g., argon) to form the bicyclic core .
  • Esterification: Introduction of the methoxycarbonyl group via methyl chloroformate in the presence of a base (e.g., triethylamine) .
  • Optimization: Reaction temperature (60–80°C), solvent polarity, and catalyst loading significantly impact yield. For example, microwave-assisted synthesis can reduce reaction time while maintaining purity (>95%) .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound’s structure and purity?

  • Methodological Answer:
  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR in deuterated solvents (e.g., CDCl₃) resolve stereochemistry and functional groups. For example, ketone and carboxylic acid protons appear as distinct singlets in ¹H NMR .
  • High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC with UV detection (λ = 210–254 nm) confirms purity (>95%) and identifies byproducts .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ = 256.22 g/mol) .

Advanced Research Questions

Q. How do stereochemical variations in the bicyclo[3.3.1]nonane core impact the compound’s reactivity and biological interactions?

  • Methodological Answer:
  • Stereochemical Analysis: X-ray crystallography or NOESY NMR determines spatial arrangements of substituents. For example, axial vs. equatorial positioning of the methoxycarbonyl group alters hydrogen-bonding potential .
  • Biological Impact: Enantiomers may exhibit divergent binding affinities to enzymes (e.g., esterases). Computational docking (e.g., AutoDock Vina) predicts binding modes, validated via surface plasmon resonance (SPR) .

Q. What strategies resolve contradictions in reported biological activities attributed to synthetic byproducts or impurities?

  • Methodological Answer:
  • Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) removes stereoisomers or oxidation byproducts. Recrystallization in ethanol/water mixtures enhances purity .
  • Analytical Validation: LC-MS/MS quantifies trace impurities (e.g., <0.1% unreacted starting materials). Comparative bioassays (e.g., enzyme inhibition) isolate activity contributions from the target compound vs. impurities .

Q. What computational methods predict the compound’s interactions with biological targets, and how are these validated experimentally?

  • Methodological Answer:
  • Molecular Dynamics (MD) Simulations: AMBER or GROMACS models assess stability in binding pockets (e.g., protease active sites). Free-energy perturbation (FEP) calculations predict binding affinity changes due to substituent modifications .
  • Experimental Validation: Isothermal titration calorimetry (ITC) measures binding thermodynamics (ΔG, ΔH). For example, a ΔG of −8.2 kcal/mol indicates strong binding to acetylcholinesterase .

Data Contradiction Analysis

  • Example: Discrepancies in reported yields (40–85%) for cyclization steps may arise from solvent purity or catalyst deactivation. Reproducibility requires strict anhydrous conditions and catalyst freshness, verified via control reactions .

Key Research Gaps

  • Solubility Data: Limited solubility profiles in polar solvents (e.g., DMSO, water) hinder formulation for in vivo studies. Phase-solubility diagrams or co-solvent systems (e.g., PEG-400) are under investigation .

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